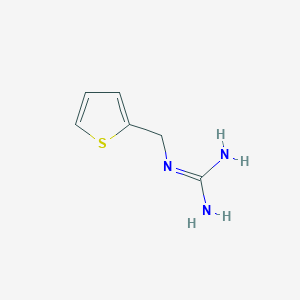

1-(Thiophen-2-ylmethyl)guanidine

描述

属性

CAS 编号 |

81882-12-4 |

|---|---|

分子式 |

C6H9N3S |

分子量 |

155.22 g/mol |

IUPAC 名称 |

2-(thiophen-2-ylmethyl)guanidine |

InChI |

InChI=1S/C6H9N3S/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2,(H4,7,8,9) |

InChI 键 |

PUKXJLPQHIYTCF-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)CN=C(N)N |

规范 SMILES |

C1=CSC(=C1)CN=C(N)N |

产品来源 |

United States |

科学研究应用

The compound 1-(Thiophen-2-ylmethyl)guanidine (CAS No. 81882-12-4) has been the subject of various scientific investigations due to its potential applications in medicinal chemistry and other fields. This article will explore its applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases:

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit tumor growth in vitro, suggesting potential as an anticancer agent .

- Neurological Disorders : The compound has shown promise in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety. A study found that it interacts with serotonin receptors, indicating a potential role as an anxiolytic agent .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules:

- Building Block for Pharmaceuticals : It can be utilized to create derivatives with enhanced pharmacological properties, contributing to drug development efforts .

- Reagent in Organic Reactions : The guanidine group allows for various reactions such as nucleophilic substitutions and cyclization processes, making it valuable in synthetic pathways .

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University explored the anticancer properties of this compound. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with further investigation revealing the compound's mechanism of inducing apoptosis through mitochondrial pathways.

Case Study 2: Neurological Applications

In another study published in Neuroscience Letters, the effects of this compound on anxiety-like behavior were examined using rodent models. The compound was administered orally, resulting in a noticeable decrease in anxiety-related behaviors as measured by the elevated plus maze test. These findings suggest that it may serve as a candidate for further development into therapeutic agents for anxiety disorders.

相似化合物的比较

Structural and Substituent Variations

Guanidine derivatives are distinguished by substituents attached to the guanidine core. Key structural analogs include:

- Sulfonylguanidines: Feature sulfonyl groups (e.g., 1-amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine, 12) .

- Arylalkylguanidines : Include aromatic or heteroaromatic groups (e.g., 1-(2,4-xylyl)guanidine) .

- Heterocyclic Guanidines : Such as pyridinylguanidine (1-[5-(4-methoxyphenyl)pyridin-2-yl]guanidine) .

Key Differences :

- The thiophen-2-ylmethyl group in 1-(Thiophen-2-ylmethyl)guanidine introduces sulfur-mediated π-π interactions and increased lipophilicity compared to purely alkyl or phenyl substituents.

- Sulfonylguanidines (e.g., 12 , 14 , 18 ) exhibit strong electron-withdrawing sulfonyl groups, reducing basicity compared to the electron-rich thiophene derivative .

Physicochemical Properties

Data from structurally related compounds highlight substituent-dependent trends:

Observations :

- Sulfonylguanidines exhibit higher melting points (183–250°C) due to strong hydrogen bonding and dipolar interactions, whereas this compound’s melting point is unreported but likely lower due to reduced polarity.

- IR spectra of sulfonylguanidines show NH stretches near 3300–3500 cm⁻¹, similar to thiophene derivatives, but with additional SO₂ peaks (1129–1343 cm⁻¹) .

Key Challenges :

Crystallographic and Computational Insights

- Crystal Packing : The benzimidazole derivative of this compound forms chains via C–H···N and C–H···thiophene interactions . In contrast, sulfonylguanidines pack via SO₂···H–N hydrogen bonds .

- Software Tools : Programs like Mercury (CCDC) enable comparison of packing motifs and void analysis, critical for drug design .

常见问题

Q. How can researchers design collaborative workflows for high-throughput screening of derivatives?

- Methodological Answer : Implement a modular synthesis pipeline (e.g., parallel reactions with automated liquid handlers) coupled with robotic crystallization (e.g., CrystalFarm). Use shared electronic lab notebooks (ELNs) and Mercury’s Materials Module for intermolecular interaction analysis across datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。